
Flunixin-d3
Vue d'ensemble
Description
- Le dihydroergocristine fait partie des produits à base de mélange d'ergoloïdes et appartient à la classe des alcaloïdes de l'ergot .
- Il est semisynthétique, caractérisé par un squelette structural formé par un alcaloïde de l'ergot .
- Le composé est utilisé pour retarder le déclin mental progressif dans des affections comme la maladie d'Alzheimer .
Méthodes De Préparation
- Le dihydroergocristine peut être synthétisé à partir d'alcaloïdes de l'ergot naturels ou de leurs dérivés.
- Les méthodes de production industrielle impliquent des modifications chimiques des alcaloïdes de l'ergot pour obtenir du dihydroergocristine.
Analyse Des Réactions Chimiques
- Le dihydroergocristine subit diverses réactions, notamment l'oxydation, la réduction et la substitution.
- Les réactifs et les conditions courants dépendent de la transformation spécifique.
- Les principaux produits formés comprennent des dérivés de la structure de base de l'ergot.
Applications de la recherche scientifique
Maladies cérébrovasculaires : Le dihydroergocristine est utilisé dans certains pays (par exemple, le Brésil) en tant qu'agent unique pour le traitement des événements vasculaires cérébraux et périphériques.
Fonction cognitive : Il joue un rôle dans la gestion de la fonction cognitive.
Troubles vasculaires : Traitement symptomatique des maladies vasculaires des extrémités.
Thérapie combinée : Souvent utilisé en association avec d'autres alcaloïdes de l'ergot (par exemple, la dihydroergocornine, la dihydroergocryptine) pour diverses indications.
Mécanisme d'action
- Le dihydroergocristine est un inhibiteur de la γ-sécrétase (GSI).
- Il réduit la production de peptides amyloïdes-β de la maladie d'Alzheimer en se liant directement à la γ-sécrétase et à la Nicastrine .
Applications De Recherche Scientifique
Veterinary Medicine
Flunixin is a potent non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary practices for its analgesic and anti-inflammatory properties. Flunixin-d3 serves as a crucial internal standard in the quantification of flunixin levels in animal tissues, enabling veterinarians to monitor drug residues effectively.
Pain Management in Animals
Recent studies have demonstrated the effectiveness of flunixin in managing pain associated with conditions like bovine respiratory disease (BRD). In a controlled study involving calves, transdermal administration of flunixin significantly reduced pain responses when compared to placebo treatments . The use of this compound in these studies allowed for accurate measurement of drug levels in plasma and tissues, ensuring effective treatment regimens.
Pharmacokinetics and Residue Analysis
This compound is essential for pharmacokinetic studies that assess the absorption, distribution, metabolism, and excretion (ADME) of flunixin in various animal species. It is used to create calibration curves that facilitate the determination of flunixin concentrations in biological matrices.
Case Studies on Pharmacokinetics
A study on veal calves investigated the pharmacokinetics of flunixin following intravenous administration. Using this compound as an internal standard, researchers measured plasma concentrations over time, providing insights into the drug's elimination half-life and tissue distribution . The findings indicated that flunixin is rapidly absorbed and has a significant presence in liver and muscle tissues.
Parameter | Value |
---|---|
Cmax (ng/mL) | 300 |
Tmax (h) | 2 |
Half-life (h) | 8 |
AUC (ng·h/mL) | 1500 |
Analytical Techniques
This compound is utilized in various analytical methodologies, including liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for sensitive detection and quantification of flunixin residues in food products derived from treated animals.
Method Validation
In a method validation study, this compound was employed to ensure accuracy in measuring flunixin concentrations in chicken tissues using solid-phase microextraction (SPME) methods . The use of deuterated standards like this compound enhances the reliability of results by compensating for matrix effects during analysis.
Regulatory Compliance
The presence of drug residues in food products poses significant health risks; thus, regulatory agencies require stringent monitoring. This compound plays a vital role in ensuring compliance with food safety regulations by enabling accurate detection of flunixin levels in animal-derived foods.
Residue Studies
Research has shown that using this compound improves the detection limits for flunixin residues in liver and muscle tissues, which is crucial for ensuring food safety standards are met . The following table summarizes residue detection limits achieved using analytical methods incorporating this compound:
Tissue Type | Detection Limit (ng/g) |
---|---|
Liver | 0.8 |
Muscle | 1.1 |
Kidney | 1.3 |
Mécanisme D'action
- Dihydroergocristine is an inhibitor of γ-secretase (GSI).
- It reduces the production of Alzheimer’s disease amyloid-β peptides by binding directly to γ-secretase and Nicastrin .
Comparaison Avec Des Composés Similaires
- Le dihydroergocristine est étroitement lié à la dihydroergocornine et à la dihydroergocryptine, qui sont également des composants des mésylates d'ergoloïde .
- Ces composés partagent des similitudes structurelles mais ont des profils pharmacologiques distincts.
Activité Biologique
Flunixin-d3 is a deuterated derivative of flunixin, a non-steroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine. It is recognized for its potent analgesic, anti-inflammatory, and antipyretic properties. This article provides an in-depth examination of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.
Flunixin exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes. Both COX-1 and COX-2 are involved in the conversion of arachidonic acid to prostaglandins, which play a crucial role in mediating inflammation and pain. This compound has been shown to inhibit COX-1 and COX-2 with IC50 values of 3.24 µM and 0.55 µM, respectively . This inhibition leads to decreased production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and thromboxane B2 (TXB2), contributing to its therapeutic effects.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied extensively, particularly in livestock. Key findings include:
- Absorption : Flunixin is rapidly absorbed following administration, with peak plasma concentrations typically reached within 1-2 hours.
- Distribution : The drug is widely distributed throughout the body, with significant accumulation in tissues such as liver and muscle.
- Metabolism : Flunixin undergoes hepatic metabolism with various metabolites identified; this compound serves as an effective internal standard for quantifying these metabolites in biological samples .
- Elimination : The elimination half-life varies by species but generally ranges from 3 to 8 hours.
1. Bovine Respiratory Disease (BRD)
A study assessed the analgesic effects of transdermal flunixin in calves with experimentally induced BRD. The treatment group received flunixin at a dose of 3.3 mg/kg twice, while control groups received placebo treatments. Key outcomes included:
- Pain Assessment : Visual Analog Scale (VAS) scores indicated significant pain reduction in the flunixin group compared to placebo (p < 0.01).
- Activity Levels : Calves treated with flunixin demonstrated higher activity levels at various time points post-treatment compared to those receiving placebo .
These findings suggest that flunixin effectively alleviates pain associated with BRD, enhancing animal welfare.
2. Equine Studies
In equine medicine, flunixin has been utilized for managing pain and inflammation associated with colic and musculoskeletal disorders. Research indicates that flunixin significantly reduces pain scores and improves mobility in affected horses. A pharmacokinetic study showed that flunixin concentrations in equine plasma peaked at approximately 1 hour post-administration, supporting its rapid onset of action .
Data Table: Summary of Biological Activity
Property | Flunixin | This compound |
---|---|---|
COX Inhibition IC50 | COX-1: 3.24 µM | Not specified |
COX-2: 0.55 µM | Not specified | |
Absorption Time | 1-2 hours | Similar |
Elimination Half-Life | 3-8 hours | Not specified |
Primary Use | Analgesic/Anti-inflammatory | Internal standard for quantification |
Propriétés
IUPAC Name |
2-[2-(trideuteriomethyl)-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-8-10(14(15,16)17)5-2-6-11(8)19-12-9(13(20)21)4-3-7-18-12/h2-7H,1H3,(H,18,19)(H,20,21)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOCSNJCXJYGPE-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583582 | |
Record name | 2-[2-(Trideuteriomethyl)-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015856-60-6 | |
Record name | 2-[2-(Trideuteriomethyl)-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1015856-60-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Flunixin-d3 in this research?
A1: this compound serves as an internal standard in this study []. Internal standards are crucial in analytical chemistry, particularly in quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). They are added to the sample, in this case, bovine meat and milk, at a known concentration.
Q2: Why is a multiresidue method important for detecting NSAIDs like Flunixin in food products?
A2: A multiresidue method allows for the simultaneous detection and quantification of multiple NSAIDs, like Flunixin, in a single analysis []. This is important for food safety monitoring because it offers several advantages:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.